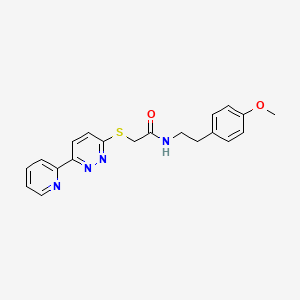

2-(2,3,4,9-四氢-1H-咔唑-1-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

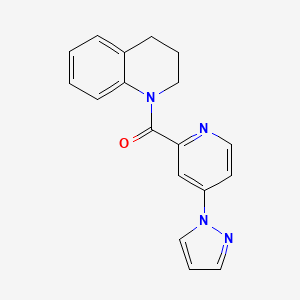

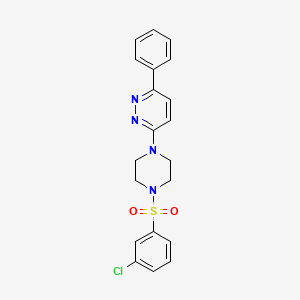

The compound “2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid” is a derivative of carbazole. It has a molecular weight of 229.28 . The IUPAC name for this compound is 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 2‐acetyl‐8‐methyl‐2,3,4,9‐tetrahydro‐1H‐carbazol‐1‐one with hydrazine hydrate in glacial acetic acid yielded a mixture of two products .Molecular Structure Analysis

The molecular structure of this compound includes a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring . The presence of the acetic acid group may contribute to its reactivity and potential applications in medicinal chemistry.Chemical Reactions Analysis

The chemical reactions involving this compound are influenced by its functional groups. For example, these ketoesters react with hydroxylamine hydrochloride to yield 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 137-138 degrees Celsius . The presence of the oxo group can increase the compound’s polarity, potentially affecting its solubility in various solvents.科学研究应用

Medicinal Chemistry and Drug Development

- Tetrahydro-1H-β-carbolines are privileged heterocyclic frameworks found in numerous bioactive compounds and commercial drugs. These molecules play a crucial role in drug discovery due to their diverse biological activities, including antimalarial, neurotoxic, antihelminthic, and serotonergic effects . Researchers explore derivatives of this compound for potential therapeutic applications.

Pharmacophore Design

- 1,5-Disubstituted-tetrazoles (1,5-DS-T) are bioisosteres of the cis-amide bond in peptides. Medicinal chemists use them to mimic peptide conformations and enhance pharmacokinetic and pharmacodynamic properties. Incorporating 1,5-DS-T moieties into drug candidates can improve metabolic resistance and reduce toxicity .

Organocatalysis

- The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones (including our compound of interest) using organocatalysis has been achieved. These reactions yield high enantioselectivity and provide access to valuable carbazole derivatives. The resulting compounds may find applications in materials science or as intermediates in drug synthesis .

Antibacterial and Antifungal Properties

- Some tetrahydro-1H-carbazol-1-ones exhibit antibacterial, antiyeast, and antifungal properties. For example, 6-methoxy-7,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has demonstrated these effects. Researchers continue to explore these compounds for potential therapeutic applications .

Synthetic Methodology

- The Ugi-azide (UA) reaction allows the efficient synthesis of 1,5-DS-T. By combining an aldehyde, an amine, and an isocyanide, researchers can replace the carboxylic acid with hydrazoic acid, leading to the formation of these valuable heterocycles .

Oxidation Strategies

- Researchers have developed chemo- and regioselective oxidation methods for substituted 2,3,4,9-tetrahydro-1H-carbazoles. Depending on the oxidant used, these reactions yield either 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones. These strategies contribute to the synthesis of diverse carbazole derivatives .

安全和危害

The safety information available indicates that this compound should be handled with care. It has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .

属性

IUPAC Name |

2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c16-13(17)8-9-4-3-6-11-10-5-1-2-7-12(10)15-14(9)11/h1-2,5,7,9,15H,3-4,6,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZZVAUBRCDMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2815437.png)

![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2815439.png)

![3-Methyl-7-(2-methylprop-2-enyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2815441.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone](/img/structure/B2815445.png)

![N-(2,6-dichlorophenyl)-2-(6-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)acetamide](/img/structure/B2815452.png)